Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl side chain, and a propyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. Subsequently, the hydroxyethyl group can be introduced via a nucleophilic substitution reaction using 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(2-oxoethyl)-2-propyl-1H-pyrrole-3-carboxylate.
Reduction: Formation of 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(2-hydroxyethyl)indolin-2-one: A compound with similar hydroxyethyl and indole structures, used in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness: Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
647836-62-2 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-3-5-10-11(12(15)16-4-2)9(6-7-14)8-13-10/h8,13-14H,3-7H2,1-2H3 |
InChI Key |
HMKSBMBPIGSUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CN1)CCO)C(=O)OCC |
Origin of Product |
United States |
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